Homochlorcyclizine

Description

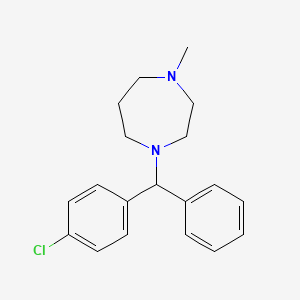

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17/h2-4,6-11,19H,5,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUCDJCFJHYFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24342-55-0 (hydrochloride) | |

| Record name | Homochlorcyclizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000848533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045635 | |

| Record name | Homochlorcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848-53-3, 142860-96-6, 142860-97-7 | |

| Record name | Homochlorcyclizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homochlorcyclizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000848533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homochlorcyclizine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142860966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homochlorcyclizine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142860977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homochlorcyclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Homochlorcyclizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,4-Diazepine, 1-[(4-chlorophenyl)phenylmethyl]hexahydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Homochlorcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homochlorcyclizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCHLORCYCLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5MVC31W2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HOMOCHLORCYCLIZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3C5ABB9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HOMOCHLORCYCLIZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8XST56UYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homochlorcyclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Molecular Siege: An In-Depth Guide to the Mechanism of Action of Homochlorcyclizine on Histamine H1 Receptors

Foreword: Deconstructing the Allergic Response at its Core

To the dedicated researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, this guide serves as a comprehensive exploration into the molecular mechanics of homochlorcyclizine's interaction with the histamine H1 receptor. In the intricate ballet of cellular signaling that governs the allergic cascade, understanding the precise mechanism of action of therapeutic agents is paramount. This document eschews simplistic overviews in favor of a granular, field-proven perspective on the core pharmacology of this compound, a first-generation piperazine antihistamine. Our narrative is built upon the foundational pillars of scientific integrity: Expertise, Trustworthiness, and Authoritative Grounding, designed to provide not just information, but actionable insights for your research and development endeavors.

The Histamine H1 Receptor: A Central Mediator of Allergic Inflammation

The histamine H1 receptor is a G-protein coupled receptor (GPCR) integral to the type I hypersensitivity response.[1][2] Upon binding its endogenous ligand, histamine, the H1 receptor undergoes a conformational change that activates the Gq/11 family of G-proteins.[1] This initiates a downstream signaling cascade culminating in the characteristic symptoms of an allergic reaction.

The Canonical H1 Receptor Signaling Pathway

The activation of the H1 receptor by histamine triggers a well-defined signaling pathway:

-

Gq/11 Activation: The histamine-bound H1 receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates phospholipase C (PLC).[1]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[3]

-

Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines.[1]

This compound: A Piperazine Derivative with High Affinity for the H1 Receptor

This compound is a first-generation antihistamine belonging to the piperazine derivative class.[1][4] Its chemical structure features a diphenylmethylpiperazine moiety, which is a common pharmacophore for H1 receptor antagonists.[5]

Binding Affinity and Competitive Inhibition

The primary mechanism by which this compound exerts its antihistaminic effect is through competitive antagonism at the H1 receptor.[4][6] It binds to the same site as histamine, thereby preventing the endogenous ligand from activating the receptor and initiating the downstream signaling cascade.

A key quantitative measure of a drug's binding affinity is its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. A study by Kurose et al. (1987) determined the Ki of this compound for the H1 receptor to be 2.0 nM . This high affinity underscores its potency as an H1 antagonist. For comparison, the same study noted its high affinity for muscarinic receptors with a Ki in the range of 5.0-38 nM, which accounts for its anticholinergic side effects.[7]

| Compound | Receptor | Ki (nM) | Reference |

| This compound | H1 | 2.0 | Kurose et al., 1987 |

| This compound | Muscarinic | 5.0 - 38 | Kurose et al., 1987[7] |

The Question of Inverse Agonism

While traditionally classified as antagonists, many first-generation H1 antihistamines, particularly those of the piperazine class, are now understood to be inverse agonists.[5][8][9] An antagonist simply blocks the binding of an agonist, whereas an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal or constitutive activity even in the absence of an agonist.[9]

Experimental Protocols for Characterizing this compound's H1 Receptor Interaction

To provide a practical framework for researchers, we outline two fundamental in vitro assays for characterizing the interaction of compounds like this compound with the H1 receptor.

Radioligand Binding Assay: Quantifying Binding Affinity

This assay directly measures the affinity of a test compound for the H1 receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the H1 receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competition Binding:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H1 antagonist (e.g., [3H]-mepyramine).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the H1 receptor.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known H1 antagonist).

-

-

Incubation and Filtration:

-

Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Detection and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay: Assessing Functional Antagonism

This functional assay measures the ability of a compound to inhibit histamine-induced intracellular calcium release.

Objective: To determine the functional potency (IC50) of this compound in blocking histamine-induced calcium mobilization.

Methodology:

-

Cell Preparation:

-

Plate H1 receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer for a specified time at 37°C.

-

Wash the cells to remove excess dye.

-

-

Compound Incubation:

-

Add varying concentrations of this compound to the wells and pre-incubate for a defined period.

-

-

Fluorescence Measurement:

-

Place the cell plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of histamine (typically the EC80, the concentration that elicits 80% of the maximal response) into the wells.

-

Record the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response as a function of the this compound concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value for the inhibition of the histamine response.

-

Concluding Remarks and Future Perspectives

This compound's mechanism of action at the H1 receptor is a classic example of competitive antagonism, with a high binding affinity that underpins its therapeutic utility in allergic conditions.[4][6] As a first-generation piperazine derivative, it is highly likely to also function as an inverse agonist, a characteristic that modern pharmacology recognizes as a key attribute of many effective antihistamines.[5][8][9] The lipophilic nature of this compound facilitates its entry into the central nervous system, leading to the sedative effects characteristic of first-generation antihistamines.[4] Furthermore, its affinity for muscarinic receptors contributes to its anticholinergic side effect profile.[7]

For drug development professionals, a deep understanding of these molecular interactions is crucial for the rational design of next-generation antihistamines with improved selectivity and reduced side effects. The experimental protocols detailed herein provide a robust framework for the in vitro characterization of novel H1 receptor modulators. Future research should aim to definitively characterize the inverse agonist properties of this compound and to explore the structural determinants of its interactions with both the H1 and off-target receptors. Such endeavors will undoubtedly pave the way for the development of safer and more effective therapies for allergic diseases.

References

-

Hydroxyzine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

This compound H1-Antihistamine Action. (2017). SMPDB. Available at: [Link]

-

Kurose, T., Shirakawa, O., Kuno, T., & Tanaka, C. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese journal of pharmacology, 43(3), 277–282. Available at: [Link]

-

Holgate, S. T., & Church, M. K. (2009). Pharmacology of Antihistamines. World Allergy Organization Journal, 2(3), 24-30. Available at: [Link]

-

Leurs, R., Church, M. K., & Taglialatela, M. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 32(4), 489–498. Available at: [Link]

-

What is the mechanism of this compound Hydrochloride? (2024). Patsnap Synapse. Available at: [Link]

-

What is this compound Hydrochloride used for? (2024). Patsnap Synapse. Available at: [Link]

-

Simons, F. E. (2004). H1 antihistamines: current status and future directions. World Allergy Organization Journal, S7, 337-346. Available at: [Link]

-

This compound. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Pabelick, C. M., & Prakash, Y. S. (2017). Selective inhibition of histamine-evoked Ca2+ signals by compartmentalized cAMP in human bronchial airway smooth muscle cells. British journal of pharmacology, 174(24), 4648–4662. Available at: [Link]

-

This compound. (n.d.). KEGG DRUG. Retrieved January 16, 2026, from [Link]

-

Suzuki, A., Yasui-Furukori, N., Mihara, K., Kondo, T., Furukori, H., Inoue, Y., Kaneko, S., & Otani, K. (2003). Histamine H1-receptor antagonists, promethazine and this compound, increase the steady-state plasma concentrations of haloperidol and reduced haloperidol. Therapeutic drug monitoring, 25(2), 192–196. Available at: [Link]

-

Chand, N., Pillar, J., Diamantis, W., & Sofia, R. D. (1985). In vitro inhibition of allergic histamine release by calcium antagonists. European journal of pharmacology, 107(3), 353–358. Available at: [Link]

-

de Graaf, C., Lenselink, E. B., Beuming, T., ... & IJzerman, A. P. (2018). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. Journal of medicinal chemistry, 61(2), 549–561. Available at: [Link]

-

Abelson, M. B., & Smith, L. M. (2008). Ophthalmic Antihistamines and H1-H4 Receptors. Current opinion in allergy and clinical immunology, 8(5), 455–458. Available at: [Link]

-

Monczor, F., & Fernandez, N. (2016). Current Knowledge and Perspectives on Histamine H1 and H2 Receptor Pharmacology: Functional Selectivity, Receptor Crosstalk, and Repositioning of Classic Histaminergic Ligands. Molecular pharmacology, 90(5), 640–648. Available at: [Link]

-

Parekh, A. B., & Putney, J. W., Jr (2005). Store-operated calcium channels. Physiological reviews, 85(2), 757–810. Available at: [Link]

-

Ghoneim, O. A., & Krystal, A. D. (2006). H1 receptor affinity of other ligands a used in CoMFA studies. ResearchGate. Available at: [Link]

-

de Ligt, R. A., Kourounakis, A. P., & IJzerman, A. P. (2004). Table 3 .2. Ligand affinity profile of the H 1 receptor preparations... ResearchGate. Available at: [Link]

Sources

- 1. SMPDB [smpdb.ca]

- 2. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydroxyzine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Homochlorcyclizine

Abstract

Homochlorcyclizine is a first-generation H1 antihistamine belonging to the diphenylmethylpiperazine class, characterized by its sedative properties and antimuscarinic activity.[1] Understanding its structure-activity relationship (SAR) is paramount for the rational design of novel histamine H1 receptor antagonists with improved efficacy and safety profiles. This guide provides a detailed exploration of the core pharmacophore of this compound, dissecting the contribution of its key structural motifs—the diarylmethyl group, the expanded 1,4-diazepane ring, and the N-methyl substituent—to its biological activity. We will delve into the causality behind its mechanism as an H1 receptor inverse agonist, present validated experimental protocols for synthesizing and evaluating analogs, and contextualize its SAR within the broader evolution from first to second-generation antihistamines.

Introduction to this compound: A First-Generation Antihistamine

This compound (IUPAC Name: 1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane) is a derivative of the piperazine class of antihistamines, distinguished by a seven-membered diazepane ring.[2][3] Marketed in Japan since 1965, it is used to treat various allergic conditions by blocking the effects of histamine.[2] As a first-generation agent, its lipophilic nature allows it to readily cross the blood-brain barrier, leading to characteristic central nervous system (CNS) effects such as drowsiness and sedation.[1][4][5] In addition to its primary H1 receptor antagonism, it exhibits anticholinergic, antidopaminergic, and antiserotonergic properties, contributing to its broader pharmacological profile and side effects.[2]

The Molecular Target: Histamine H1 Receptor Signaling

Mechanism of Action: Inverse Agonism

This compound functions as a competitive antagonist and inverse agonist at the histamine H1 receptor.[5][6] The H1 receptor, a G-protein coupled receptor (GPCR), exhibits constitutive (basal) activity even without histamine binding. While a simple antagonist would only block histamine from binding, an inverse agonist like this compound binds to the receptor and stabilizes it in an inactive conformation, actively reducing this basal signaling.[6] This mechanism effectively suppresses the downstream cascade responsible for allergic symptoms.

The H1 Receptor Signaling Cascade

Upon activation by histamine, the H1 receptor couples to the Gq/11 family of G-proteins. This initiates a well-defined signaling pathway:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Calcium Release & PKC Activation: IP3 triggers the release of stored calcium (Ca²⁺) from the endoplasmic reticulum, while DAG and the elevated Ca²⁺ levels synergistically activate Protein Kinase C (PKC).[6] This cascade ultimately leads to the expression of pro-inflammatory cytokines and other mediators of the allergic response.[1] this compound prevents this entire sequence by blocking the initial receptor activation.

Core Pharmacophore and Structure-Activity Relationships

The activity of first-generation antihistamines is governed by a common pharmacophore, which provides a framework for understanding the SAR of this compound.[7]

SAR Analysis of the this compound Scaffold

-

The Diarylmethyl (Benzhydryl) Moiety : The two aromatic rings are essential for high-affinity binding to the H1 receptor.[6][7] These groups engage in hydrophobic and π-π stacking interactions within the receptor's binding pocket. The co-planarity of these rings is considered optimal for activity.[7]

-

Causality : The p-chloro substitution on one phenyl ring is a critical feature. Halogen atoms like chlorine are electron-withdrawing and can enhance binding affinity through halogen bonding or by modifying the electronic properties of the aromatic system. This substitution is common among potent piperazine-class antihistamines (e.g., hydroxyzine, chlorcyclizine), suggesting it is a favorable modification for H1 receptor interaction.[8]

-

-

The 1,4-Diazepane Ring : This seven-membered heterocyclic ring serves two primary functions. First, it acts as the spacer and provides a rigid scaffold. Second, and more importantly, it contains the tertiary amine.[6]

-

Causality : At physiological pH, this amine is protonated, forming a positive charge. This cation is crucial for forming a strong ionic bond with a conserved negatively charged aspartate residue in the H1 receptor binding site, a key anchoring point for most H1 antagonists. The seven-membered ring of this compound is an expansion of the more common six-membered piperazine ring found in drugs like cyclizine. This expansion alters the conformational flexibility and the distance between the benzhydryl group and the second nitrogen atom, which can fine-tune receptor fit and selectivity.

-

-

The N-Alkyl Substituent : this compound features a methyl group on the second nitrogen of the diazepane ring. For maximal antihistaminic activity, the terminal nitrogen must be a tertiary amine.

-

Causality : The size of the alkyl group(s) on this nitrogen is a determining factor for receptor selectivity and potency.[9] Small alkyl groups, like the methyl group in this compound, are generally optimal. Increasing the size of this substituent can lead to steric hindrance, reducing affinity for the H1 receptor. However, in some cases, larger substituents can be exploited to introduce new interactions or modify pharmacokinetic properties.

-

Quantitative SAR Insights

The following table presents hypothetical, yet illustrative, data on how structural modifications to the this compound scaffold could impact H1 receptor binding affinity (Ki). A lower Ki value indicates higher binding affinity.

| Compound | Modification from this compound | Rationale | Hypothetical H1 Receptor Ki (nM) |

| This compound | (Reference Compound) | N/A | 15 |

| Analog 1 | Removal of p-chloro group | The chloro group is important for potent binding. Its removal is expected to decrease affinity. | 85 |

| Analog 2 | Replacement of N-methyl with N-ethyl | A slightly larger alkyl group may be tolerated but could introduce minor steric clash, slightly reducing affinity. | 25 |

| Analog 3 | Replacement of N-methyl with N-tert-butyl | A bulky group is likely to cause significant steric hindrance in the binding pocket, drastically reducing affinity. | >1000 |

| Analog 4 | Contraction of diazepane to piperazine ring | This modification (yielding chlorcyclizine) alters the scaffold's conformation. It may slightly increase or decrease affinity depending on the optimal geometry for the receptor. | 20 |

| Analog 5 | Addition of a terminal carboxylic acid group | Inspired by second-generation drugs, this adds polarity, which would drastically reduce CNS penetration but may also decrease H1 affinity if the binding pocket is purely hydrophobic. | 50 |

Experimental Workflows for SAR Determination

A systematic SAR study involves the strategic design, synthesis, and biological evaluation of analogs.

Protocol 1: Synthesis of a this compound Analog (N-Ethyl Homolog)

Causality: This protocol replaces the N-methyl group with an N-ethyl group to probe the steric tolerance at this position. It employs a standard, reliable method of reductive amination.

Objective : To synthesize 1-[(4-chlorophenyl)-phenylmethyl]-4-ethyl-1,4-diazepane.

Materials :

-

1-[(4-chlorophenyl)-phenylmethyl]-1,4-diazepane (desmethyl precursor)

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology :

-

Reactant Setup : In a round-bottom flask, dissolve the desmethyl precursor (1.0 eq) in anhydrous DCM.

-

Aldehyde Addition : Add acetaldehyde (1.2 eq) to the solution and stir for 20 minutes at room temperature to form the iminium ion intermediate.

-

Reduction : Add STAB (1.5 eq) portion-wise to the mixture. STAB is a mild reducing agent ideal for this transformation, minimizing side reactions.

-

Reaction Monitoring : Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro H1 Receptor Binding Assay

Causality: This is a self-validating competitive binding assay to determine the affinity (Ki) of a test compound for the H1 receptor. It measures the displacement of a known high-affinity radioligand.

Objective : To quantify the binding affinity of synthesized analogs to the human H1 receptor.

Materials :

-

Cell membranes from HEK293 cells stably expressing the human H1 receptor.

-

[³H]Pyrilamine (radioligand)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds (this compound analogs)

-

Mepyramine (a known high-affinity H1 antagonist for defining non-specific binding)

-

96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Step-by-Step Methodology :

-

Plate Setup : To each well of a 96-well plate, add assay buffer.

-

Compound Addition : Add varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include wells for "total binding" (buffer only) and "non-specific binding" (a high concentration of mepyramine, e.g., 10 µM).

-

Radioligand Addition : Add [³H]Pyrilamine to all wells at a final concentration near its Kd value (e.g., 1-2 nM).

-

Membrane Addition : Initiate the binding reaction by adding the cell membrane preparation to all wells.

-

Incubation : Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.

-

Harvesting : Rapidly terminate the reaction by vacuum filtration through a filter mat, which traps the membranes with bound radioligand.

-

Washing : Quickly wash each well with ice-cold assay buffer to remove unbound radioligand.

-

Quantification : Dry the filter mat, add scintillation fluid, and count the radioactivity in each well using a scintillation counter.

-

Data Analysis : Calculate the percentage of specific binding at each test compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The structure-activity relationship of this compound is well-defined by the classical pharmacophore for first-generation H1 antagonists. Its activity is critically dependent on the diarylmethyl moiety with a p-chloro substitution, a protonatable tertiary amine within the 1,4-diazepane ring, and a small N-alkyl group. The lipophilicity endowed by this structure is directly responsible for its sedative effects due to CNS penetration.

Future research should focus on leveraging these SAR insights to design novel analogs with improved therapeutic profiles. A key strategy, learned from the development of second-generation antihistamines like cetirizine from hydroxyzine, involves the introduction of polar functional groups.[6] This modification can restrict passage across the blood-brain barrier, thereby eliminating sedative side effects while potentially retaining high affinity for the peripheral H1 receptors. Such efforts could lead to the development of safer and more effective treatments for allergic diseases.

References

- Patsnap Synapse. (2024). What is this compound Hydrochloride used for?

- Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?

- Slideshare. (n.d.). SAR of H1 Receptor Antagonists...

- BenchChem. (2025). The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines.

- Zeal's pharmacy tutorial. (2018). SAR of H1 Antagonist / Anti- allergic drugs / Antihistamines.

- MIMS Malaysia. (2026). This compound dihydrochloride: Uses, Dosage, S...

- SMPDB. (2017). This compound H1-Antihistamine Action.

- Wikipedia. (2025). This compound.

- ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.

- PubMed Central. (n.d.). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection.

- PubChem. (n.d.). This compound.

- Scribd. (n.d.). Structure Activity Relationships.

Sources

- 1. SMPDB [smpdb.ca]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C19H23ClN2 | CID 3627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]

- 8. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

A Technical Guide to the In Vitro Characterization of Homochlorcyclizine's Antiserotonergic Profile

Prepared by: Gemini, Senior Application Scientist

Abstract

Homochlorcyclizine, a first-generation piperazine derivative, is historically recognized for its potent antihistaminic properties.[1][2] However, its pharmacological profile extends to other neurotransmitter systems, with significant antagonist activity at serotonin (5-hydroxytryptamine, 5-HT) receptors.[3] This technical guide provides a comprehensive framework for researchers and drug development professionals to rigorously characterize the antiserotonergic effects of this compound in vitro. We delve into the core principles and detailed methodologies for assessing receptor binding affinity and functional antagonism, emphasizing the causality behind experimental design to ensure robust and reproducible data. This document serves as a blueprint for elucidating the compound's mechanism of action at key serotonergic targets, thereby grounding its therapeutic potential and off-target liabilities in validated, quantitative pharmacology.

Introduction: Beyond Antihistaminic Action

The serotonin system, comprising at least 14 distinct receptor subtypes, is a critical regulator of a vast array of physiological and psychological processes, including mood, cognition, and motor activity.[4][5] Consequently, ligands that modulate 5-HT receptors are cornerstones in the treatment of numerous CNS disorders.[6] this compound, while primarily classified as a histamine H1 receptor antagonist, exhibits a polypharmacological profile that includes interaction with the serotonergic system.[1][3] Understanding the specifics of this interaction—which receptors it binds to, with what affinity, and how it modulates their function—is paramount for defining its complete mechanism of action and predicting its clinical effects, both therapeutic and adverse.

This guide focuses on the essential in vitro techniques required to dissect these interactions, with a primary focus on the 5-HT2 receptor subfamily (5-HT2A, 5-HT2B, 5-HT2C). These G-protein coupled receptors (GPCRs) are implicated in conditions ranging from schizophrenia and depression to thrombosis and are common targets for both therapeutic agents and drugs with off-target effects.[7][8]

Elucidating the Molecular Mechanism of Action

Characterizing an antagonist requires a two-pronged approach: first, determining its physical affinity for the receptor (binding), and second, quantifying its ability to block the receptor's biological response to an agonist (functional antagonism).

Receptor Binding Affinity Profile

Binding assays quantify the affinity of a test compound (e.g., this compound) for a specific receptor target. This is typically achieved through competitive radioligand binding studies, where the test compound's ability to displace a high-affinity, radioactively labeled ligand from the receptor is measured. The output of this assay is the inhibitory constant (Kᵢ) , which represents the concentration of the competing ligand that would occupy 50% of the receptors at equilibrium. A lower Kᵢ value signifies higher binding affinity.

The choice of radioligand is critical. For the 5-HT2A receptor, a classic antagonist radioligand like [³H]ketanserin is often used.[8] For assessing agonist binding states, specific agonist radioligands like [¹²⁵I]DOI can be employed.[8]

Functional Antagonism at Gq-Coupled 5-HT₂ Receptors

The 5-HT2 receptor family primarily couples to the Gαq signaling pathway.[7] Agonist binding triggers a conformational change, activating Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[7][9] This transient increase in intracellular Ca²⁺ serves as a robust, measurable signal of receptor activation.

A functional antagonism assay, therefore, measures the ability of this compound to inhibit this serotonin-induced calcium mobilization. The primary endpoint is the half-maximal inhibitory concentration (IC₅₀) , the concentration of antagonist that reduces the agonist's maximal response by 50%.

The following diagram illustrates the canonical Gq signaling cascade initiated by serotonin at the 5-HT2A receptor and the point of inhibition by a competitive antagonist like this compound.

Caption: 5-HT₂A receptor Gq signaling cascade and point of competitive antagonism.

In Vitro Experimental Protocols

The following protocols provide a self-validating framework for characterizing this compound. They include necessary controls and quality checks to ensure data integrity.

Protocol: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human 5-HT2A receptor.

Materials:

-

Cell Membranes: Commercially available membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[7]

-

Radioligand: [³H]ketanserin (specific activity ~70-90 Ci/mmol).

-

Non-specific Ligand: Mianserin or another high-affinity 5-HT2A antagonist.

-

Test Compound: this compound stock solution in DMSO.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well filter plates (e.g., GF/C).

Methodology:

-

Preparation: Thaw cell membranes on ice. Dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of this compound in assay buffer (final DMSO concentration <0.5%).

-

Assay Plate Setup (in triplicate):

-

Total Binding: 50 µL assay buffer + 50 µL [³H]ketanserin + 100 µL membrane suspension.

-

Non-specific Binding (NSB): 50 µL Mianserin (final conc. 10 µM) + 50 µL [³H]ketanserin + 100 µL membrane suspension.

-

Competition: 50 µL this compound dilution + 50 µL [³H]ketanserin (final conc. ~1-2 nM, near its Kₔ) + 100 µL membrane suspension.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature to reach equilibrium.

-

Harvesting: Rapidly filter the plate contents through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.

-

Detection: Allow filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Convert CPM for each this compound concentration to a percentage of specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol: Cell-Based Calcium Flux Functional Assay

This protocol measures the functional antagonism of this compound against serotonin-induced calcium mobilization in cells expressing the 5-HT2A receptor.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[7]

-

Culture Medium: Standard medium (e.g., F-12 or DMEM) with supplements.

-

Assay Plates: Black, clear-bottom 96- or 384-well microplates.

-

Calcium Indicator Dye: Fluo-4 AM or similar fluorescent calcium-sensitive dye.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

Caption: Experimental workflow for the calcium flux functional antagonism assay.

-

Cell Plating: Seed cells into microplates at an appropriate density to achieve a confluent monolayer after 24 hours.

-

Dye Loading: Aspirate culture medium and add the calcium indicator dye diluted in assay buffer. Incubate for 45-60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells gently with assay buffer to remove excess dye. Add serial dilutions of this compound (or vehicle control) to the wells and incubate for 10-20 minutes at room temperature.[10]

-

Agonist Stimulation: Place the plate into the fluorescence reader. Establish a stable baseline fluorescence reading for ~15 seconds. Use the instrument's injector to add a pre-determined concentration of serotonin (typically the EC₈₀ concentration) to all wells simultaneously.

-

Signal Detection: Continue to measure the fluorescence intensity every second for at least 90-120 seconds to capture the full calcium transient.

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control response.

-

Plot percent inhibition against the log concentration of this compound and fit the data using a four-parameter logistic equation to derive the IC₅₀ value.

-

Confirming Mechanism: Schild Analysis

To confirm that this compound acts as a competitive antagonist, a Schild analysis should be performed.[11][12] This involves generating full agonist (serotonin) dose-response curves in the presence of several fixed concentrations of the antagonist (this compound).

-

Procedure: A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve without reducing the maximal response.[13]

-

Analysis: The dose ratio (r) is calculated as the ratio of the agonist EC₅₀ in the presence of the antagonist divided by the EC₅₀ in its absence. A Schild plot is constructed by plotting log(r-1) versus the log of the antagonist concentration.

-

Interpretation: For a simple, competitive antagonist, the Schild plot should yield a straight line with a slope not significantly different from 1.0.[13] The x-intercept provides the pA₂, a logarithmic measure of the antagonist's potency (dissociation constant).[13] A slope deviating from unity may suggest non-competitive antagonism or other complex interactions.[11][13]

Data Synthesis and Interpretation

All quantitative data should be consolidated for clear comparison. The table below presents a hypothetical but pharmacologically plausible profile for this compound, illustrating how final data should be structured.

| Parameter | 5-HT₂A Receptor | 5-HT₂C Receptor | Histamine H₁ Receptor |

| Binding Affinity (Kᵢ, nM) | 15.2 | 45.8 | 1.1 |

| Functional Potency (IC₅₀, nM) | 25.5 | 78.3 | 2.4 |

| Schild Slope | 1.05 ± 0.08 | 0.98 ± 0.11 | Not Determined |

| pA₂ Value | 8.61 | 8.13 | Not Determined |

Interpretation:

-

The Kᵢ and IC₅₀ values demonstrate that this compound has high affinity and potent antagonist activity at the 5-HT2A receptor, with slightly lower potency at the 5-HT2C receptor.

-

As expected, its highest potency is observed at the histamine H1 receptor, consistent with its primary classification.

-

The Schild slopes are close to unity, providing strong evidence that this compound acts as a competitive antagonist at both 5-HT2A and 5-HT2C receptors. This mechanistic insight is crucial, as it implies that its blockade can be overcome by sufficiently high concentrations of the endogenous agonist, serotonin.

Conclusion

This guide outlines a rigorous, multi-faceted in vitro strategy to define the antiserotonergic properties of this compound. By combining high-fidelity radioligand binding assays with functional, cell-based calcium flux measurements and validating the mechanism through Schild analysis, researchers can generate a comprehensive pharmacological dossier. This detailed characterization is essential for understanding the compound's full spectrum of activity, rationalizing its potential therapeutic applications, and anticipating its off-target liabilities in a drug development context. The methodologies described herein are robust, reproducible, and represent the gold standard for characterizing receptor antagonists in vitro.

References

- Noel, F., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed.

- De Kloe, G. E., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.

- Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins.

- Carlier, J., et al. (n.d.). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and... ResearchGate.

- Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry.

- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs.

- Klyushnikov, S. A., et al. (2019). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PubMed Central.

- Uvnäs, B. (1960). Pharmacologic properties of N-p-chloro-benzhydryl-N'-methyl homopiperazine dihydrochloride (this compound; SA-97), a serotonin antagonist. PubMed.

- Patsnap. (2024). What is the mechanism of this compound Hydrochloride? Patsnap Synapse.

- Patel, B. A. (2022). In vitro electrochemical measurement of serotonin release in the human jejunum mucosa using a diamond microelectrode. Analyst (RSC Publishing).

- Patsnap. (2024). What is this compound Hydrochloride used for? Patsnap Synapse.

- Yohn, S. E., et al. (2017). Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods. PubMed Central.

- Yoshikawa, T., et al. (2003). Histamine H1-receptor antagonists, promethazine and this compound, increase the steady-state plasma concentrations of haloperidol and reduced haloperidol. PubMed.

- Ball, P. J., & R. M. D. (1990). Serotonin stimulates calcium influx in isolated rat adrenal zona glomerulosa cells. PubMed.

- Alex, K. D., & Pehek, E. A. (2007). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. PubMed Central.

- Kenakin, T. (n.d.). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Discovery on Target.

- Wikipedia. (n.d.). Schild equation. Wikipedia.

- Heisler, S., et al. (2002). Src modulates serotonin-induced calcium signaling by regulating phosphatidylinositol 4,5-bisphosphate. PubMed.

- Gobbi, M., et al. (1998). Involvement of serotonin and dopamine in the mechanism of action of novel antidepressant drugs: a review. PubMed.

- NC-IUPHAR. (n.d.). In vitro pharmacology: receptor antagonism. IUPHAR/BPS Guide to PHARMACOLOGY.

- Forfar, J. C., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. PubMed.

- Griesemer, C., et al. (2003). Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes. PubMed.

- Porter, R. H. P., et al. (1999). Characterisation of agonist binding on human 5-HT2C receptor isoforms. PubMed.

Sources

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. Pharmacologic properties of N-p-chloro-benzhydryl-N'-methyl homopiperazine dihydrochloride (this compound; SA-97), a serotonin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of serotonin and dopamine in the mechanism of action of novel antidepressant drugs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Src modulates serotonin-induced calcium signaling by regulating phosphatidylinositol 4,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 12. Schild equation - Wikipedia [en.wikipedia.org]

- 13. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

An In-depth Technical Guide to the Discovery and Synthesis of Homochlorcyclizine

This guide provides a comprehensive technical overview of the first-generation antihistamine, Homochlorcyclizine. It covers the historical context of its discovery, detailed methodologies for its chemical synthesis, and an in-depth analysis of its pharmacological profile. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a first-generation antihistamine belonging to the diphenylmethylpiperazine class of compounds.[1] For several decades, it has been utilized in the treatment of various allergic conditions, including rhinitis and urticaria.[2] As a first-generation antihistamine, this compound is known to cross the blood-brain barrier, which contributes to its sedative properties.[2][3] Its primary mechanism of action is the competitive antagonism of histamine H1 receptors, thereby mitigating the effects of histamine release during allergic reactions.[2][4] Beyond its antihistaminic activity, it also exhibits anticholinergic, antidopaminergic, and antiserotonergic properties.[1]

Chapter 1: Discovery and Historical Context

This compound has been marketed in Japan since 1965.[1] Early pharmacological research on this compound, identified as SA-97 or N-p-chloro-benzhydryl-N'-methyl homopiperazine dihydrochloride, was published in 1960 by Kimura and his colleagues. This study highlighted its properties as a serotonin antagonist.[1] this compound is structurally related to other well-known piperazine antihistamines such as chlorcyclizine and hydroxyzine.[5][6] The development of this compound can be seen as part of the broader mid-20th century effort to discover and optimize antihistaminic agents.

Chapter 2: Chemical Synthesis of this compound

The synthesis of this compound can be logically approached in a two-stage process: the formation of the core intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine, followed by the introduction of the N-methylhomopiperazine moiety.

Stage 1: Synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine

The common precursor for many diphenylmethylpiperazine antihistamines is 1-[(4-chlorophenyl)phenylmethyl]piperazine. A prevalent method for its synthesis begins with the commercially available 4-chlorobenzophenone.

-

Step 1: Reduction of 4-chlorobenzophenone. The carbonyl group of 4-chlorobenzophenone is reduced to a hydroxyl group to form 4-chlorobenzhydrol. This reduction is typically achieved using a mild reducing agent like sodium borohydride in an alcoholic solvent such as isopropyl alcohol. The choice of a mild reductant is crucial to selectively reduce the ketone without affecting the aromatic rings or the chloro-substituent.[7]

-

Step 2: Chlorination of 4-chlorobenzhydrol. The resulting alcohol is then converted to the corresponding chloride, 1-chloro-4-(chlorophenyl)methylbenzene. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. This step is often accomplished using reagents like thionyl chloride or by reaction with hydrochloric acid.

-

Step 3: Alkylation of Piperazine. The final step in this stage is the N-alkylation of piperazine with the synthesized 1-chloro-4-(chlorophenyl)methylbenzene. This reaction forms the desired intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[8]

Stage 2: Synthesis of this compound

With the key intermediate in hand, the final step is the introduction of the N-methylhomopiperazine group. This is achieved through a second N-alkylation reaction.

-

Step 4: Alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine. The secondary amine of the piperazine ring in the intermediate is reacted with a suitable alkylating agent to introduce the N-methylhomopiperazine moiety.

A plausible synthetic workflow is illustrated in the diagram below:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on established chemical transformations for similar molecules.

Stage 1: Synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine

-

Reduction of 4-chlorobenzophenone:

-

To a solution of 4-chlorobenzophenone in methanol, sodium borohydride is added portion-wise at 0-5 °C.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is treated with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-chlorobenzhydrol.

-

-

Chlorination of 4-chlorobenzhydrol:

-

4-chlorobenzhydrol is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.

-

Thionyl chloride is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield 1-chloro-4-(chlorophenyl)methylbenzene.

-

-

Alkylation of Piperazine:

-

A solution of 1-chloro-4-(chlorophenyl)methylbenzene in a suitable solvent (e.g., toluene) is added to a mixture of piperazine and a base (e.g., potassium carbonate).

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography or recrystallization to obtain 1-[(4-chlorophenyl)phenylmethyl]piperazine.[9]

-

Stage 2: Synthesis of this compound

-

Alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine:

-

To a solution of 1-[(4-chlorophenyl)phenylmethyl]piperazine in a suitable solvent (e.g., acetonitrile), a base (e.g., potassium carbonate) and the appropriate N-methylhomopiperazine precursor are added.

-

The reaction mixture is heated to reflux until the starting material is consumed.

-

The solvent is evaporated, and the residue is partitioned between water and an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified to yield this compound.

-

Chapter 3: Pharmacological Profile

Mechanism of Action

The primary pharmacological action of this compound is its competitive antagonism of the histamine H1 receptor.[2][3] During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.[4] By blocking the H1 receptor, this compound prevents histamine from exerting these effects, thereby alleviating allergic symptoms.[2][4]

As a first-generation antihistamine, this compound is lipophilic and can cross the blood-brain barrier, leading to central nervous system effects such as drowsiness.[3]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. SMPDB [smpdb.ca]

- 5. CN103613567A - Synthetic process for chlorcyclizine hydrochloride - Google Patents [patents.google.com]

- 6. Chlorcyclizine - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine synthesis - chemicalbook [chemicalbook.com]

Homochlorcyclizine Dihydrochloride: A Pharmacological Deep Dive for the Modern Researcher

Preamble: Re-examining a First-Generation Antihistamine

Homochlorcyclizine dihydrochloride, a first-generation antihistamine of the diphenylmethylpiperazine class, has been a therapeutic agent for allergic conditions since its introduction in Japan in 1965.[1] While often grouped with other classical antihistamines, a deeper analysis of its pharmacological profile reveals a multifaceted compound with activities extending beyond simple histamine H1 receptor antagonism. This guide provides a comprehensive technical overview of this compound, synthesizing established knowledge with modern pharmacological insights to inform contemporary research and drug development efforts. We will explore its core mechanism of action, pharmacokinetic nuances, and the experimental methodologies required for its characterization.

Core Mechanism of Action: Beyond H1 Blockade

The primary therapeutic efficacy of this compound stems from its activity as a competitive antagonist at the histamine H1 receptor.[2][3] In allergic and inflammatory responses, histamine released from mast cells and basophils binds to H1 receptors on various cell types, initiating a cascade that results in symptoms like vasodilation, increased vascular permeability, and itching.[2][3] this compound competitively binds to these receptors, preventing histamine from exerting its effects and thereby alleviating allergic symptoms.[2][3]

However, its action is more complex than simple receptor blockade. The H1 receptor is coupled to the Gq/11 G-protein, which activates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, culminating in the activation of pro-inflammatory transcription factors like NF-κB.[4] By antagonizing the H1 receptor, this compound effectively dampens this entire signaling cascade.[4]

Furthermore, as a first-generation antihistamine, this compound possesses significant secondary pharmacological properties, including anticholinergic, antiserotonergic, and antidopaminergic activities, which contribute to both its therapeutic profile and its side effects.[1][5]

Pharmacokinetic Profile: A Tale of Two Enantiomers

The disposition of this compound in the body is governed by its physicochemical properties, notably its lipophilicity, which allows it to cross the blood-brain barrier and cause sedation.[3] Its pharmacokinetic profile has been studied in both preclinical models and humans, revealing enantioselective metabolism as a key feature.[6][7]

| Parameter | Value / Characteristic | Significance for Researchers |

| Administration | Oral (tablets, syrup).[2] | Standard route for efficacy and toxicology studies. |

| Absorption | Rapid, with a duration of action of 4-6 hours.[2] | Dosing schedules in preclinical models should reflect this duration to maintain therapeutic concentrations. |

| Distribution | Lipophilic, crosses the blood-brain barrier.[3] High concentration in lung tissue observed in rats.[6] | Explains CNS side effects (sedation).[3] Lung accumulation may be relevant for respiratory allergy models. |

| Metabolism | Primarily hepatic via Cytochrome P450 enzymes.[3] Known inhibitor of CYP2D6.[8] | High potential for drug-drug interactions with other CYP2D6 substrates.[8] |

| Enantioselectivity | After oral administration, the (+)-isomer shows higher tissue concentrations due to preferential first-pass metabolism of the (-)-isomer in the liver.[6] | Highlights the importance of chiral separation and analysis. The racemic mixture's effects may differ from individual enantiomers. |

| Elimination | Primarily renal excretion of metabolites.[3] Elimination half-life in humans is approximately 11 hours.[7] | Provides a basis for determining washout periods in crossover study designs. |

Causality in Experimental Design: The enantioselective metabolism of this compound is a critical consideration.[6] A study investigating its CNS effects, for instance, must acknowledge that after oral dosing, the (+)-isomer is more prevalent systemically. Therefore, attributing observed effects to the racemic mixture without chiral analysis could be misleading. Future development could benefit from isolating the enantiomer with the most favorable therapeutic index.

Pharmacodynamics and Clinical Considerations

The clinical utility of this compound is centered on the treatment of various allergic conditions, including rhinitis and urticaria.[2] Its sedative properties can be beneficial for patients whose allergies disrupt sleep but can be a significant drawback for daytime use.[2]

| Effect Type | Description | Associated Receptor(s) |

| Primary Therapeutic | Alleviation of allergic rhinitis, urticaria, and other allergic dermatological conditions.[2] | Histamine H1 |

| CNS Side Effects | Drowsiness, dizziness, lassitude, psychomotor impairment.[5] | Histamine H1 (Central), Muscarinic |

| Anticholinergic Side Effects | Dry mouth, blurred vision, urinary retention, constipation.[3][5] | Muscarinic Acetylcholine |

| Drug Interactions | Potentiates sedation with other CNS depressants (e.g., alcohol, benzodiazepines).[2] Additive effects with other antimuscarinic drugs.[5] Increases plasma levels of CYP2D6 substrates (e.g., haloperidol).[8] | N/A |

Key Experimental Protocols

To rigorously characterize this compound or novel analogs, standardized and validated assays are essential. The following protocols provide a framework for assessing its primary pharmacological activity.

Protocol 4.1: Radioligand Binding Assay for Histamine H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Methodology:

-

Receptor Source: Prepare membrane homogenates from Chinese Hamster Ovary (CHO) cells stably expressing the human H1-histamine receptor.[4]

-

Radioligand: Utilize [³H]-Pyrilamine, a well-characterized H1-selective radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure: a. In a 96-well plate, combine 50 µL of membrane homogenate (10-20 µg protein), 50 µL of [³H]-Pyrilamine (at a final concentration near its Kd, e.g., 1-2 nM), and 50 µL of varying concentrations of this compound dihydrochloride (e.g., 10⁻¹¹ to 10⁻⁵ M). b. For determining non-specific binding, use a high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine). c. For total binding, add 50 µL of assay buffer instead of the competitor compound.

-

Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation. The choice of temperature and time should be optimized to ensure equilibrium is reached.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Directions and Concluding Remarks

This compound dihydrochloride remains a valuable tool for studying the pharmacology of first-generation antihistamines. Its profile as a potent H1 antagonist with additional receptor activities makes it a complex but interesting pharmacological agent.

Key areas for future investigation include:

-

Enantiomer-Specific Activity: A full characterization of the individual (+) and (-) enantiomers is warranted to determine if their efficacy, CNS penetration, and off-target activities differ. This could lead to the development of a therapeutically superior single-enantiomer product.

-

Drug Repurposing: While studies have explored its potential anti-HCV activity, which was found to be independent of its H1-receptor action, further screening against other biological targets could uncover novel applications.[9]

-

Metabolic Profiling: A detailed map of its cytochrome P450-mediated metabolism would be invaluable for predicting and managing drug-drug interactions with greater precision.

References

-

This compound dihydrochloride: Uses, Dosage, S... | MIMS Malaysia. (n.d.). MIMS. [Link]

-

Kimura, E. T., Young, P. R., & Richards, R. K. (1960). Pharmacologic properties of N-p-chloro-benzhydryl-N'-methyl homopiperazine dihydrochloride (this compound; SA-97), a serotonin antagonist. Journal of Allergy, 31, 237–247. [Link]

-

What is this compound Hydrochloride used for? (2024, June 15). Patsnap Synapse. [Link]

-

What is the mechanism of this compound Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

-

Mori, Y., Sakai, Y., Nakagawa, N., Toyoshi, T., & Shibakawa, S. (1993). Enantioselective pharmacokinetics of this compound: disposition of (+)- and (-)-homochlorcyclizine after intravenous and oral administration of racemic this compound to rats. Journal of Pharmacy and Pharmacology, 45(10), 888–892. [Link]

-

This compound H1-Antihistamine Action. (2017, September 24). SMPDB. [Link]

-

This compound. (2025, December 24). In Wikipedia. [Link]

-

Homochlorocyclizine hydrochloride. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Mori, Y., Adachi, Y., & Shibakawa, S. (1994). Enantioselective Pharmacokinetics of this compound. II: Disposition and Metabolism of (+)-, (-)- And Racemic this compound After Oral Administration to Man. Journal of Pharmacobio-Dynamics, 17(5), 395–402. [Link]

-

What is Chlorcyclizine Hydrochloride used for? (2024, June 14). Patsnap Synapse. [Link]

-

He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine, 7(282), 282ra49. [Link]

-

Suzuki, A., Yasui-Furukori, N., Mihara, K., Kondo, T., Furukori, H., Inoue, Y., Kaneko, S., & Otani, K. (2003). Histamine H1-receptor antagonists, promethazine and this compound, increase the steady-state plasma concentrations of haloperidol and reduced haloperidol. Therapeutic Drug Monitoring, 25(2), 192–196. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. SMPDB [smpdb.ca]

- 5. mims.com [mims.com]

- 6. Enantioselective pharmacokinetics of this compound: disposition of (+)- and (-)-homochlorcyclizine after intravenous and oral administration of racemic this compound to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective pharmacokinetics of this compound. II: Disposition and metabolism of (+)-, (-)- and racemic this compound after oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histamine H1-receptor antagonists, promethazine and this compound, increase the steady-state plasma concentrations of haloperidol and reduced haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Homochlorcyclizine enantiomers

An In-Depth Technical Guide to the Biological Activity of Homochlorcyclizine Enantiomers

Foreword: Chirality in Pharmacology

In the realm of drug development, the three-dimensional structure of a molecule is paramount. Many therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different biological activities. This phenomenon, known as enantioselectivity, arises from the chiral nature of biological targets like receptors and enzymes. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be inactive, less active, or even contribute to adverse effects. Understanding these differences is not merely an academic exercise; it is a critical component of rational drug design and optimization. This guide provides a deep dive into the stereoselective pharmacology of this compound, a first-generation antihistamine, illustrating the critical importance of chiral evaluation in drug science.

Introduction to this compound